molecular formula C18H13ClN2O3 B2686570 2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid CAS No. 325720-83-0

2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid

Cat. No. B2686570
CAS RN: 325720-83-0
M. Wt: 340.76
InChI Key: ALEAQVWMOSWFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid” is a chemical substance with the CAS number 325720-83-0 . It has a molecular weight of 340.76 and a molecular formula of C18H13ClN2O3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 340.76 and a molecular formula of C18H13ClN2O3 . Other specific physical and chemical properties like boiling point or storage conditions are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on quinoline derivatives, like the synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, highlights their utility in multicomponent synthesis strategies. These compounds exhibit significant potential in materials science and organic synthesis due to their unique electronic and structural properties. The use of acetic acid-mediated reactions for generating these compounds indicates the chemical versatility and reactivity of the quinoline core structure, suggesting potential pathways for modifying 2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid for specific applications (Patel et al., 2022).

Corrosion Inhibition

  • A theoretical study on the inhibition efficiencies of quinoxalines as corrosion inhibitors for copper in nitric acid media demonstrates the potential of quinoline derivatives in protecting metals against corrosion. This suggests that structurally similar compounds, including 2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid, might possess corrosion inhibition properties, which could be valuable in industrial applications and materials science (Zarrouk et al., 2014).

Antiviral Applications

  • The multifunctional inhibitory activity of 2-(quinolin-3-yl) acetic acid derivatives against HIV-1 replication highlights the biological significance of quinoline derivatives. These compounds act as allosteric integrase inhibitors, impairing both the integrase-LEDGF interaction and integrase catalytic activities. This points towards the potential antiviral applications of closely related compounds like 2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid, which could be explored for their efficacy against viral targets (Kessl et al., 2012).

Antimicrobial and Antifungal Activities

  • Schiff bases derived from 3-amino-2H-pyrano[2,3-b]quinolin-2-ones, synthesized from 2-chloro-3-formylquinolines, exhibit antifungal activities against strains like Aspergillus niger and Fusarium sp. This suggests that quinoline derivatives, through structural modification and functionalization, can be tailored to exhibit desirable biological activities, including antimicrobial and antifungal properties, potentially extending to compounds such as 2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid (Rajendran & Karvembu, 2002).

Safety and Hazards

The safety and hazard information for this compound is not provided in the available resources .

properties

IUPAC Name

2-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c19-12-7-5-11(6-8-12)16-9-14(18(24)20-10-17(22)23)13-3-1-2-4-15(13)21-16/h1-9H,10H2,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEAQVWMOSWFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.